molecular formula C19H29NO4 B14021818 5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 89044-57-5

5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14021818
CAS No.: 89044-57-5
M. Wt: 335.4 g/mol
InChI Key: NOEUNVQVFGHTFB-UHFFFAOYSA-N
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Description

5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a dicyclohexylamino group. The compound’s structure contributes to its stability and reactivity, making it a valuable substance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dicyclohexylamine with a suitable precursor containing the dioxane ring. One common method is the condensation reaction between dicyclohexylamine and a dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial production methods may also incorporate continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methylidene-3-phenyl-hydantoin: Known for its biological activity and used in similar applications.

    5-Methylidene-2-thiohydantoin: Another compound with a similar structure, used in the synthesis of spiro-compounds.

Uniqueness

5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of a dioxane ring and a dicyclohexylamino group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

89044-57-5

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

5-[(dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C19H29NO4/c1-19(2)23-17(21)16(18(22)24-19)13-20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h13-15H,3-12H2,1-2H3

InChI Key

NOEUNVQVFGHTFB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CN(C2CCCCC2)C3CCCCC3)C(=O)O1)C

Origin of Product

United States

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